Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}benzoate
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Overview
Description
ETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE is a complex organic compound that features a benzothiazole moiety linked to an ethyl benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with carbon disulfide and an appropriate base, followed by cyclization.
Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride or acetyl chloride.
Coupling with Ethyl Benzoate: The acetylated benzothiazole is then coupled with ethyl benzoate in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic hydrolysis conditions can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
ETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- **ETHYL 2-{[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- **ETHYL 2-{[(5-CHLORO-1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole moiety is particularly effective in interacting with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C18H16N2O3S2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H16N2O3S2/c1-2-23-17(22)12-7-3-4-8-13(12)19-16(21)11-24-18-20-14-9-5-6-10-15(14)25-18/h3-10H,2,11H2,1H3,(H,19,21) |
InChI Key |
FOCVQJJPAJSGGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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